
S 3304
Vue d'ensemble
Description
- S-3304 est un composé novateur appartenant à la classe des inhibiteurs de la métalloprotéinase matricielle (IMPM).
- Les métalloprotéinases matricielles (MMP) jouent un rôle crucial dans le développement et la progression du cancer en clivant les composants de la matrice extracellulaire (ECM) et des membranes basales .
- S-3304 inhibe spécifiquement MMP-2 et MMP-9, qui sont associées à l'invasion tumorale et aux métastases.
- Il a montré des résultats prometteurs dans des études précliniques, y compris des modèles xénogreffes.
Méthodes De Préparation
- Les voies de synthèse de S-3304 n'ont pas été largement documentées dans la littérature.
- Il est connu que S-3304 est un dérivé de la D-tryptophane.
- Les méthodes de production industrielle sont exclusives, mais les laboratoires de recherche peuvent le synthétiser en utilisant des protocoles personnalisés.
Analyse Des Réactions Chimiques
- S-3304 inhibe les MMP, principalement MMP-2 et MMP-9.
- Il n'inhibe pas MMP-1, MMP-3 ou MMP-7.
- Les réactions courantes associées à l'inhibition des MMP comprennent la liaison au site actif de l'enzyme, empêchant le clivage du substrat.
- Les réactifs et les conditions d'inhibition des MMP sont spécifiques à la structure chimique du composé.
Applications de la recherche scientifique
- S-3304 a des applications potentielles dans divers domaines :
Recherche sur le cancer : En raison de son activité inhibitrice des MMP, S-3304 peut être exploré comme agent anticancéreux.
Inhibition de l'angiogenèse : En bloquant les MMP, il pourrait supprimer l'angiogenèse tumorale.
Cicatrisation des plaies : Les MMP jouent un rôle dans le remodelage tissulaire pendant la cicatrisation des plaies.
Maladies neurodégénératives : Les MMP sont impliquées dans la neuroinflammation et les dommages neuronaux.
Recherche cardiovasculaire : Les MMP contribuent au remodelage vasculaire.
Développement de médicaments : S-3304 peut servir de composé principal pour la conception de nouveaux IMPM.
Mécanisme d'action
- S-3304 inhibe les MMP en se liant à leurs sites actifs, empêchant la dégradation de l'ECM.
- Les cibles moléculaires comprennent MMP-2 et MMP-9.
- Les voies impliquées comprennent le remodelage de l'ECM, la migration cellulaire et l'angiogenèse.
Applications De Recherche Scientifique
- S-3304 has potential applications in various fields:
Cancer Research: Due to its MMP inhibitory activity, S-3304 may be explored as an anti-cancer agent.
Angiogenesis Inhibition: By blocking MMPs, it could suppress tumor angiogenesis.
Wound Healing: MMPs play a role in tissue remodeling during wound healing.
Neurodegenerative Diseases: MMPs are implicated in neuroinflammation and neuronal damage.
Cardiovascular Research: MMPs contribute to vascular remodeling.
Drug Development: S-3304 may serve as a lead compound for designing new MMPIs.
Mécanisme D'action
- S-3304 inhibits MMPs by binding to their active sites, preventing ECM degradation.
- Molecular targets include MMP-2 and MMP-9.
- Pathways involved include ECM remodeling, cell migration, and angiogenesis.
Comparaison Avec Des Composés Similaires
- L'unicité de S-3304 réside dans son inhibition sélective de MMP-2 et MMP-9 sans affecter les autres MMP.
- Des composés similaires incluent les IMPM généraux comme le marimastat et le batimastat, mais leurs profils d'inhibition plus larges peuvent entraîner des effets secondaires musculo-squelettiques .
Activité Biologique
S-3304 is a novel compound primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor , specifically targeting MMP-2 and MMP-9. These enzymes are crucial in various physiological processes, including tissue remodeling, wound healing, and angiogenesis, but are also implicated in cancer progression and metastasis. The biological activity of S-3304 has been the subject of several studies, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential in oncology.
Phase I Clinical Trial Findings
A pivotal Phase I clinical trial investigated the pharmacokinetics and pharmacodynamics of S-3304 in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities, and intratumoral MMP inhibitory activity.
- Study Design : 32 patients were enrolled, receiving escalating doses of S-3304 (800 mg to 3200 mg twice daily).
- Results :
- The maximum tolerated dose was not reached due to impracticality in dose escalation.
- Gastrointestinal toxicities were the most common adverse effects observed.
- Significant inhibition of MMP activity was noted in 17 out of 18 patients assessed.
- Steady-state concentrations were achieved by day 8, with pharmacokinetic parameters indicating less than dose-proportional increases in plasma concentration .
Table: Summary of Pharmacokinetic Parameters
Dose Level (mg) | C_max (ng/mL) | AUC_0-8 (ng·h/mL) | Observed Toxicities |
---|---|---|---|
800 | X1 | Y1 | Mild gastrointestinal issues |
1600 | X2 | Y2 | Moderate gastrointestinal issues |
2400 | X3 | Y3 | Severe gastrointestinal issues |
3200 | X4 | Y4 | Notable increase in MMP activity for one patient |
Note: Specific values for C_max and AUC_0-8 are placeholders (X1, Y1, etc.) pending actual data extraction from detailed reports.
S-3304 acts as a noncytotoxic inhibitor of MMPs. Its mechanism includes:
- Inhibition of Angiogenesis : In animal models, S-3304 demonstrated significant inhibition of angiogenesis induced by various stimuli.
- Antimetastatic Effects : The compound effectively reduced metastatic lung colonization in murine models of cancer .
Case Studies on Antitumor Activity
Several preclinical studies have highlighted the efficacy of S-3304 in reducing tumor growth and metastasis:
- Study on Lewis Lung Carcinoma : Oral administration of S-3304 significantly inhibited lung metastasis when administered post-tumor cell injection via tail vein.
- Colon Cancer Model : In a model using human colon cancer cells implanted into the spleen, S-3304 notably reduced liver metastases.
Table: Comparative Efficacy in Animal Models
Study Type | Tumor Type | Administration Route | Efficacy Observed |
---|---|---|---|
Lewis Lung Carcinoma | Murine Lung Carcinoma | Oral | Significant reduction in metastasis |
Human Colon Cancer | C-1H Colon Cancer | Oral | Reduced liver metastasis |
Propriétés
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLDDLVLSQGSZ-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174292 | |
Record name | S-3304 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203640-27-1 | |
Record name | S-3304 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-3304 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-3304 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-3304 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.